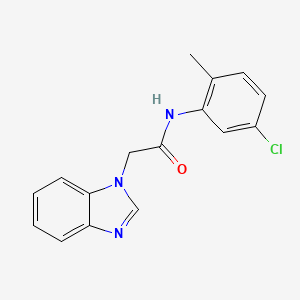![molecular formula C18H30N2O B5441752 4-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-3,5-dimethylphenol](/img/structure/B5441752.png)
4-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-3,5-dimethylphenol” is a complex organic molecule. It contains a phenol group (a benzene ring with a hydroxyl group), which is substituted with a piperazine ring (a heterocyclic amine) and two methyl groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions. Piperazine derivatives are often synthesized through cyclization of 1,2-diamine derivatives . The phenol group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The piperazine ring could potentially introduce some conformational flexibility into the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the phenol and piperazine groups. Phenols are acidic due to the presence of the hydroxyl group, and can undergo reactions such as E1 and E2 eliminations. Piperazines are known to participate in a variety of reactions, including those involving their nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenol group could potentially make the compound somewhat polar, influencing its solubility properties .Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(3-ethyl-4-propan-2-ylpiperazin-1-yl)methyl]-3,5-dimethylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-6-16-11-19(7-8-20(16)13(2)3)12-18-14(4)9-17(21)10-15(18)5/h9-10,13,16,21H,6-8,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRDPWMIWKDRSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C(C)C)CC2=C(C=C(C=C2C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide](/img/structure/B5441679.png)

![3-[(2-aminobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5441684.png)
![2-hydroxy-5-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5441695.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5441697.png)
![4-[(5-tert-butyl-3-isoxazolyl)amino]-4-oxobutanoic acid](/img/structure/B5441710.png)
![N-(3-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5441718.png)
![3-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5441734.png)
![3-(2-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5441746.png)
![4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5441749.png)
![2-chloro-6-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5441753.png)
![1-ethyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5441757.png)
![(3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5441769.png)
![3-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-methyl-N-[2-(methylamino)ethyl]propanamide](/img/structure/B5441775.png)